molecular formula C20H34N2O4 B3881369 1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol

1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol

Cat. No.: B3881369
M. Wt: 366.5 g/mol
InChI Key: NYLJEEXQOAWDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are typically used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol involves multiple steps, including the formation of the oxetane ring, the introduction of the diethylamino group, and the attachment of the methoxyphenoxy group. Typical reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, possibly incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol has various applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action.

    Atenolol: A selective beta-blocker used for similar therapeutic purposes.

    Metoprolol: Known for its cardioselective properties.

Uniqueness

1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.

Properties

IUPAC Name

1-(diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4/c1-5-22(6-2)11-17(23)12-26-19-9-16(7-8-18(19)24-4)10-21-13-20(3)14-25-15-20/h7-9,17,21,23H,5-6,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLJEEXQOAWDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=CC(=C1)CNCC2(COC2)C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.